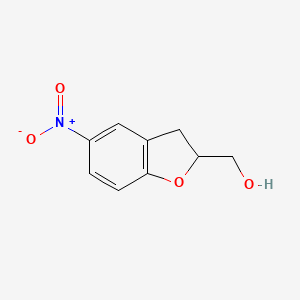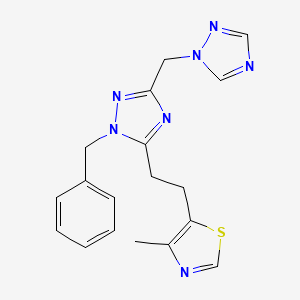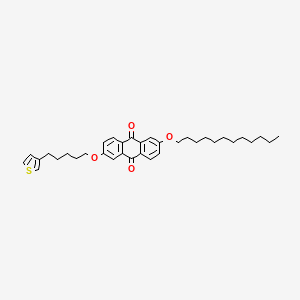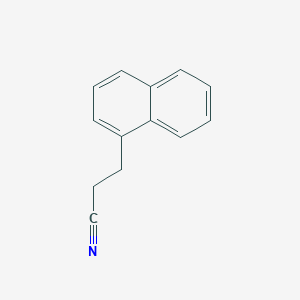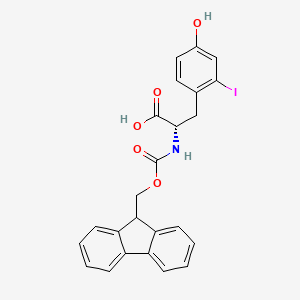
Fmoc-L-2-Iodotyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-2-Iodotyrosine is a halogenated aromatic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an iodine atom attached to the tyrosine residue. This compound is widely used in peptide synthesis and various chemical reactions due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-2-Iodotyrosine typically involves a two-step process starting from commercially available Fmoc-Tyr(tBu)-OH. The first step involves the iodination of Fmoc-Tyr(tBu)-OH using bis(pyridine)iodinium tetrafluoroborate (IPy2BF4) as the iodinating agent. This reaction is carried out under mild conditions to ensure the selective introduction of the iodine atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of automated peptide synthesizers and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-L-2-Iodotyrosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The phenolic hydroxyl group in tyrosine can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and boronic acids to form biaryl compounds.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Oxidized Tyrosine Derivatives: Formed through oxidation reactions.
Applications De Recherche Scientifique
Chemistry
Fmoc-L-2-Iodotyrosine is used as a building block in the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The presence of the iodine atom allows for the incorporation of radiolabels, enabling the tracking and imaging of biomolecules .
Medicine
Its ability to undergo various chemical modifications makes it a valuable tool in the design of novel therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mécanisme D'action
The mechanism of action of Fmoc-L-2-Iodotyrosine involves its ability to undergo various chemical reactions, facilitating the synthesis of complex molecules. The Fmoc protecting group ensures the selective protection of the amino group, allowing for controlled chemical modifications. The iodine atom serves as a reactive site for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-Tyrosine: Lacks the iodine atom, making it less reactive in certain chemical reactions.
Fmoc-L-3-Iodotyrosine: Similar structure but with the iodine atom at a different position, leading to different reactivity and applications.
Uniqueness
Fmoc-L-2-Iodotyrosine is unique due to the presence of the iodine atom at the 2-position of the tyrosine residue. This specific positioning allows for unique reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C24H20INO5 |
|---|---|
Poids moléculaire |
529.3 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C24H20INO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m0/s1 |
Clé InChI |
UAVWFAFIRLEPJJ-QFIPXVFZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)O)I)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


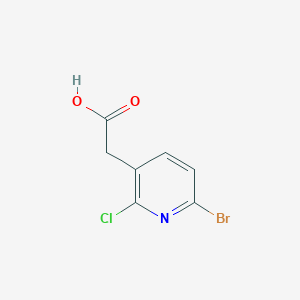
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
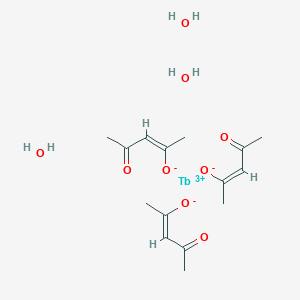
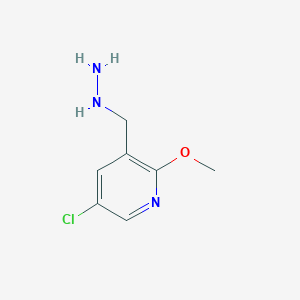
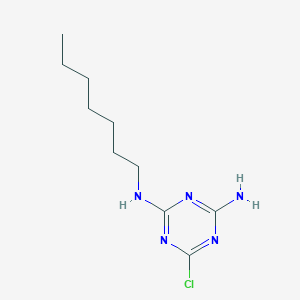
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)
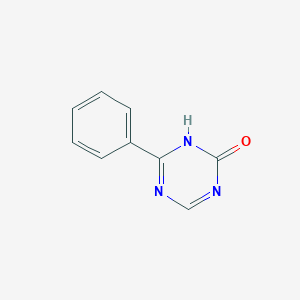
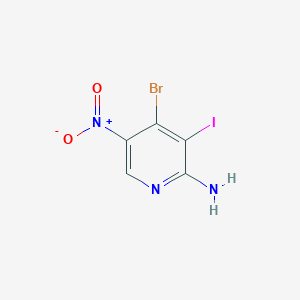
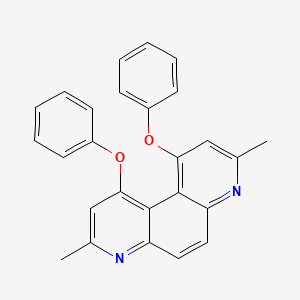
![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
